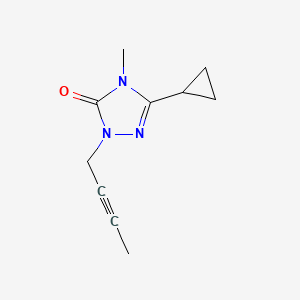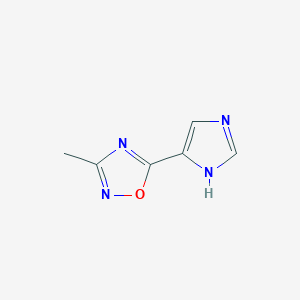![molecular formula C24H26N4O2 B2770225 2-(4-ethylphenyl)-N-isopentyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251611-94-5](/img/no-structure.png)
2-(4-ethylphenyl)-N-isopentyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethylphenyl)-N-isopentyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a useful research compound. Its molecular formula is C24H26N4O2 and its molecular weight is 402.498. The purity is usually 95%.
BenchChem offers high-quality 2-(4-ethylphenyl)-N-isopentyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethylphenyl)-N-isopentyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Quinoline derivatives exhibit promising anticancer activity due to their ability to interact with cellular targets. Researchers have explored the potential of this compound as an antitumor agent. Mechanistic studies reveal its impact on cell cycle regulation, apoptosis, and inhibition of tumor growth. Further investigations are warranted to optimize its efficacy and minimize side effects .
Anticancer Properties
Mécanisme D'action
Target of Action
The primary targets of this compound are protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising strategy for cancer treatments .
Mode of Action
The compound interacts with its targets, the PKs, leading to anti-proliferative activities . It accomplishes apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . The compound also inhibits Pim-1 kinase activity .
Biochemical Pathways
The compound affects the apoptotic pathway . It down-regulates Bcl-2 and up-regulates BAX and Caspase-3, leading to apoptosis . This process is initiated by extracellular or intracellular death signals, which trigger pro-Caspase and Caspase activation .
Pharmacokinetics
The compound’s ADME properties have been assessed in silico . All of the strongest compounds, including this one, are orally bioavailable without blood–brain barrier penetration
Result of Action
The result of the compound’s action is a reduction in cell proliferation and an induction of apoptosis . This is particularly significant in the context of cancer treatments, where the goal is often to reduce the proliferation of cancer cells and induce their death .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-ethylphenyl)-N-isopentyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide' involves the condensation of 4-ethylbenzaldehyde with isopentylamine to form the corresponding imine, which is then cyclized with ethyl acetoacetate to form the pyrazoloquinoline ring system. The resulting compound is then subjected to a series of reactions to introduce the carboxamide group at the 8-position of the pyrazoloquinoline ring system.", "Starting Materials": [ "4-ethylbenzaldehyde", "isopentylamine", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "phosphorus pentoxide", "acetic acid", "ammonium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "4-ethylbenzaldehyde is condensed with isopentylamine in the presence of acetic anhydride and phosphorus pentoxide to form the corresponding imine.", "The resulting imine is then cyclized with ethyl acetoacetate in the presence of sodium ethoxide to form the pyrazoloquinoline ring system.", "The resulting compound is then treated with acetic acid and ammonium hydroxide to introduce the carboxamide group at the 8-position of the pyrazoloquinoline ring system.", "The resulting compound is then purified by recrystallization from a mixture of hydrochloric acid and water, followed by treatment with sodium bicarbonate and sodium chloride to remove any remaining impurities." ] } | |
Numéro CAS |
1251611-94-5 |
Formule moléculaire |
C24H26N4O2 |
Poids moléculaire |
402.498 |
Nom IUPAC |
2-(4-ethylphenyl)-N-(3-methylbutyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C24H26N4O2/c1-4-16-5-8-18(9-6-16)28-24(30)20-14-26-21-10-7-17(13-19(21)22(20)27-28)23(29)25-12-11-15(2)3/h5-10,13-15,27H,4,11-12H2,1-3H3,(H,25,29) |
Clé InChI |
ZXHDUUUVLMTMLT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC(C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone](/img/structure/B2770154.png)
![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2770155.png)

![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid](/img/structure/B2770157.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2770162.png)
![N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2770164.png)
![6-chloro-2-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2770165.png)